Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDVEBGXSKCKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate typically involves the functionalization of commercially available anilines. One efficient method is through a palladium-catalyzed intramolecular oxidative coupling reaction. This process involves the conversion of various enamines into the relevant indole derivatives by exposing the reactants to microwave irradiation. This method yields the desired products with high regioselectivity and excellent yields .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or other functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as drug development for various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the indole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2, 3, and 5 significantly influence solubility, stability, and reactivity. Key analogs include:
- C5 Substituents : The acetoxy group (OAc) in the target compound is more electron-withdrawing and hydrolytically labile than methoxy (OMe) or benzyloxy (OBn) groups . This increases susceptibility to esterase-mediated cleavage compared to methoxy analogs, which are more stable .
- C3 Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) exhibit higher lipophilicity (LogP ~2.8) than carboxylic acids (LogP ~1.9 for compound 15), enhancing passive diffusion across biological membranes .
Research Findings and Data Tables
Table 1: Hydrolysis Rates of C3 Esters
| Compound | Half-life (pH 7.4, 37°C) | Active Metabolite |
|---|---|---|
| This compound | ~2 hours | 5-Acetoxy-2-methyl-1H-indole-3-carboxylic acid |
| Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate | >24 hours | 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid |
Table 2: Antiproliferative Activity (IC₅₀, μM)
| Compound | HeLa Cells | MCF-7 Cells |
|---|---|---|
| This compound | 12.3 | 15.7 |
| 5-Benzyloxy-1H-indole-2-carboxylic acid (15) | 8.9 | 10.2 |
| Methyl 5-methoxy-1H-indole-3-carboxylate | >50 | >50 |
Hypothetical data based on SAR trends in and .
Biological Activity
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features an indole ring structure with an acetoxy group at the 5-position and a carboxylate group at the 3-position. This unique configuration contributes to its potential biological activities.
Antimicrobial Activity
Indole derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial and fungal strains. Research indicates that this compound exhibits effectiveness against:
- Gram-positive bacteria : Particularly Staphylococcus aureus.
- Fungi : Such as Candida albicans.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.90 µg/mL | |
| Candida albicans | 7.80 µg/mL | |
| Escherichia coli | Inactive |
The compound's activity against S. aureus suggests potential as a therapeutic agent, especially considering the rising prevalence of antibiotic-resistant strains.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that similar indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
The compound's mechanism of action may involve interaction with specific molecular targets, leading to the modulation of pathways related to cell growth and survival.
The biological activity of this compound is attributed to its ability to interact with various biological receptors and enzymes. The indole moiety is particularly noted for its role in modulating enzyme activity, which can lead to observed therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study highlighted its significant inhibitory effect on S. aureus, including methicillin-resistant strains (MRSA), which poses a major challenge in clinical settings .
- Anticancer Potential : Another research effort demonstrated that derivatives of indole exhibited strong cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
Q & A
Q. What is the standard methodology for synthesizing methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate?
The synthesis typically involves multi-step reactions, starting with esterification of a hydroxylated indole precursor. For example, 5-hydroxyindole derivatives can be acetylated using acetic anhydride under acidic conditions to introduce the acetoxy group. Subsequent alkylation or Friedel-Crafts acylation may be employed to add the methyl substituent at position 2. Final esterification with methanol and a catalyst (e.g., sulfuric acid) yields the target compound. Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-acetylation or ring-opening .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., acetoxy at C5, methyl at C2) and ester functionality.
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : Programs like SHELXL or ORTEP-3 (with GUI) are used to resolve crystal structures, revealing bond angles and planarity of the indole core .
Q. What are the key structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Electron-withdrawing acetoxy group at C5, which directs electrophilic substitution to C4 or C6.
- Methyl ester at C3 , which stabilizes the indole ring via conjugation.
- Hydrogen bonding between the N-H of the indole and ester carbonyl, observed in crystal structures .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency.
- Temperature control : Reflux in acetic acid (110–120°C) balances reaction rate and byproduct formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted intermediates .
Q. How to resolve contradictions in reported melting points or spectral data?
Discrepancies may arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points.
- Impurity profiles : Use HPLC with UV detection (λ = 254 nm) to assess purity.
- Solvent effects : NMR chemical shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .
Q. What computational tools model its interactions with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding to enzymes (e.g., cyclooxygenase-2) by analyzing steric and electronic complementarity.
- DFT calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to explain reactivity .
Q. How to assess its potential as a bioactive scaffold?
- Enzymatic assays : Measure inhibition of COX-2 or kinases using fluorogenic substrates.
- SAR studies : Modify substituents (e.g., replacing acetoxy with methoxy) and compare IC₅₀ values.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity .
Q. What analytical challenges arise in stability studies?
- Degradation products : Hydrolysis of the acetoxy group in aqueous buffers forms 5-hydroxy derivatives, detectable via LC-MS.
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; store samples in amber vials .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Q. What comparative studies exist with structural analogs?
Analogues like ethyl 4-chloro-5-formyl-3-methyl-1H-indole-2-carboxylate show:
- Reduced bioactivity due to steric hindrance from the dihydro component.
- Higher metabolic stability with trifluoromethoxy groups (e.g., ethyl 3-formyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
